molecular formula C26H22N2O6 B3582466 4-{[(4-methoxyphenyl)amino]carbonyl}phenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

4-{[(4-methoxyphenyl)amino]carbonyl}phenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

Cat. No.: B3582466
M. Wt: 458.5 g/mol
InChI Key: CZCMGSVFRUOIKE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, a carbonyl group, an isoindole group, and a butanoate group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It likely has a rigid, planar section (due to the aromatic rings and the carbonyl groups), and some flexible parts (due to the butanoate group). The exact 3D structure would depend on the precise spatial arrangement of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the balance of hydrophobic and hydrophilic groups in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces in the solid or liquid states .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological molecules in the body to exert its effects. Without more information about the intended use of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising activity in preliminary tests (for example, as a drug or a catalyst), then future research could focus on optimizing its structure, improving its synthesis, and studying its mechanism of action in more detail .

Properties

IUPAC Name

[4-[(4-methoxyphenyl)carbamoyl]phenyl] 4-(1,3-dioxoisoindol-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c1-33-19-14-10-18(11-15-19)27-24(30)17-8-12-20(13-9-17)34-23(29)7-4-16-28-25(31)21-5-2-3-6-22(21)26(28)32/h2-3,5-6,8-15H,4,7,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCMGSVFRUOIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-methoxyphenyl)amino]carbonyl}phenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
Reactant of Route 2
Reactant of Route 2
4-{[(4-methoxyphenyl)amino]carbonyl}phenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
Reactant of Route 3
Reactant of Route 3
4-{[(4-methoxyphenyl)amino]carbonyl}phenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
Reactant of Route 4
Reactant of Route 4
4-{[(4-methoxyphenyl)amino]carbonyl}phenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
Reactant of Route 5
Reactant of Route 5
4-{[(4-methoxyphenyl)amino]carbonyl}phenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
Reactant of Route 6
Reactant of Route 6
4-{[(4-methoxyphenyl)amino]carbonyl}phenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

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